Ethanamine, 2-(diphenylphosphino)-N,N-diethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

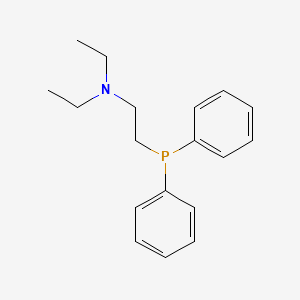

2-(Diphenylphosphino)-N,N-diethylethanamine: is an organophosphorus compound that features a phosphine group attached to an ethylamine backbone. This compound is of significant interest in coordination chemistry due to its ability to act as a ligand, forming complexes with various metals. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphino)-N,N-diethylethanamine typically involves the reaction of diphenylphosphine with N,N-diethylethanolamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine group. The general reaction scheme is as follows:

Reaction of Diphenylphosphine with N,N-diethylethanolamine:

Industrial Production Methods: Industrial production of 2-(Diphenylphosphino)-N,N-diethylethanamine follows similar synthetic routes but on a larger scale. The process involves:

Scaling up the reaction: Using larger reactors and more efficient mixing techniques.

Purification: Employing methods such as distillation or recrystallization to obtain the pure compound.

Quality Control: Ensuring the product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions: 2-(Diphenylphosphino)-N,N-diethylethanamine undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The compound can participate in reduction reactions, often facilitated by metal catalysts.

Substitution: The phosphine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions.

Reduction: Metal catalysts like palladium or nickel are commonly employed.

Substitution: Reagents such as halides or other electrophiles can be used in the presence of a base.

Major Products Formed:

Oxidation: Phosphine oxides

Reduction: Reduced phosphine derivatives

Substitution: Substituted phosphine compounds

Scientific Research Applications

2-(Diphenylphosphino)-N,N-diethylethanamine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals

Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying phosphine interactions in biological molecules.

Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphino)-N,N-diethylethanamine primarily involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, platinum, and nickel, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion.

Comparison with Similar Compounds

1,2-Bis(diphenylphosphino)ethane: Another bidentate ligand with similar coordination properties but a different backbone structure.

Bis(diphenylphosphino)methane: A ligand with a methylene bridge instead of an ethylamine backbone.

Triphenylphosphine: A monodentate ligand with three phenyl groups attached to the phosphorus atom.

Uniqueness: 2-(Diphenylphosphino)-N,N-diethylethanamine is unique due to its ethylamine backbone, which provides additional flexibility and steric properties compared to other phosphine ligands. This uniqueness allows it to form more diverse and potentially more stable complexes with metal centers, making it a valuable ligand in both research and industrial applications.

Biological Activity

Ethanamine, 2-(diphenylphosphino)-N,N-diethyl- is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

Ethanamine, 2-(diphenylphosphino)-N,N-diethyl- has the following chemical structure:

- Molecular Formula : C18H22N1P1

- Molecular Weight : 295.35 g/mol

- CAS Number : 90290953

The compound features a diphenylphosphino group attached to an ethanamine backbone, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE). For instance, related diphosphine compounds have exhibited significant inhibitory effects on AChE, which is crucial for neurotransmitter regulation in the central nervous system (CNS) .

- Metal Chelation : The diphosphine moiety can form complexes with transition metals, potentially enhancing the biological activity through metal-mediated pathways. This property has been explored in various catalytic processes and therapeutic applications .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Properties

A study investigated the neuroprotective properties of N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines. These compounds were shown to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism involved the inhibition of AChE and modulation of oxidative stress pathways, highlighting the potential therapeutic applications for neurodegenerative diseases .

Properties

CAS No. |

2359-97-9 |

|---|---|

Molecular Formula |

C18H24NP |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

2-diphenylphosphanyl-N,N-diethylethanamine |

InChI |

InChI=1S/C18H24NP/c1-3-19(4-2)15-16-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |

InChI Key |

TZOBMGQRKSWJAI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.